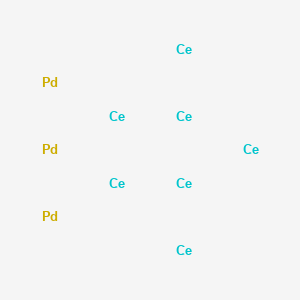
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate is a quaternary ammonium compound with the molecular formula C20-H34-N-O3.I and a molecular weight of 463.45 . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate typically involves the quaternization of tertiary amines with halocarbons. This process can be achieved through the reaction of diethyl(3-hydroxypropyl)methylamine with iodomethane in the presence of a suitable solvent . The reaction conditions often include heating the mixture to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale quaternization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Elimination Reactions: Hofmann elimination is a notable reaction for quaternary ammonium salts, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as thiolates or alkoxides, under mild conditions.
Hofmann Elimination: This reaction typically requires the use of silver hydroxide or silver oxide to replace the iodide ion with a hydroxide ion, followed by heating to induce elimination.
Major Products
Substitution Reactions: The major products are the substituted ammonium salts.
Elimination Reactions: The primary product is an alkene, along with a tertiary amine byproduct.
Scientific Research Applications
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Mechanism of Action
The mechanism of action of ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the lipid bilayer of bacterial cell membranes, leading to cell lysis and death . This compound targets the cell membrane integrity, making it effective against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium Iodide: Commonly used in organic synthesis as a phase-transfer catalyst.
Uniqueness
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, (thymyloxy)acetate is unique due to its specific structure, which combines the properties of a quaternary ammonium salt with a thymyloxyacetate moiety. This combination enhances its antimicrobial efficacy and makes it suitable for specialized applications in both research and industry.
Properties
CAS No. |
32305-38-7 |
|---|---|
Molecular Formula |
C20H34INO3 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
diethyl-methyl-[3-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]oxypropyl]azanium;iodide |
InChI |
InChI=1S/C20H34NO3.HI/c1-7-21(6,8-2)12-9-13-23-20(22)15-24-19-14-17(5)10-11-18(19)16(3)4;/h10-11,14,16H,7-9,12-13,15H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
RFDGTOLGNVEJPO-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCCOC(=O)COC1=C(C=CC(=C1)C)C(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


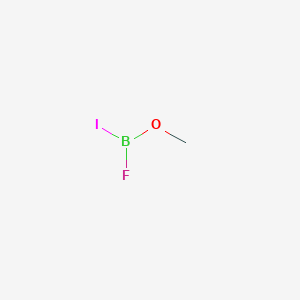
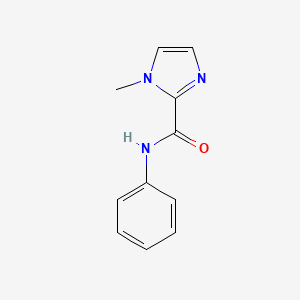
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
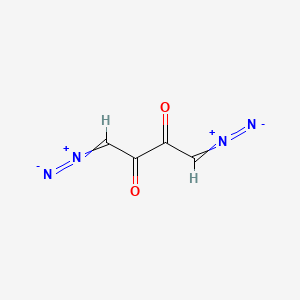
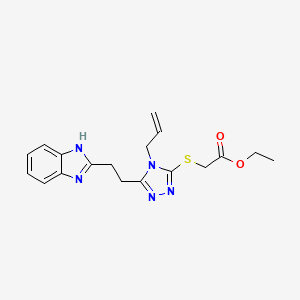

![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
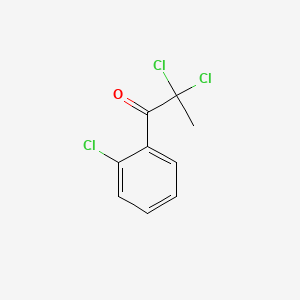
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
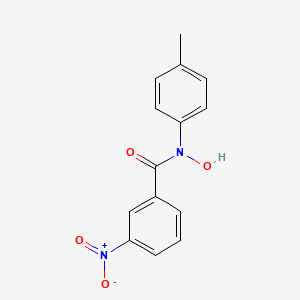

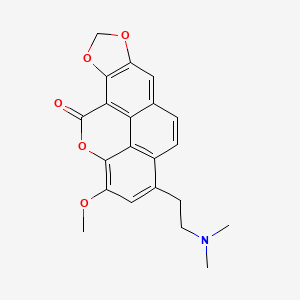
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
